molecular formula C14H16N2O4S B028599 Benzenamine, 2-((4-aminophenyl)sulfonyl)-4,5-dimethoxy- CAS No. 109351-13-5

Benzenamine, 2-((4-aminophenyl)sulfonyl)-4,5-dimethoxy-

Cat. No.: B028599
CAS No.: 109351-13-5
M. Wt: 308.35 g/mol
InChI Key: LZMOXOZTMVYCAY-UHFFFAOYSA-N
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Description

Benzenamine, 2-((4-aminophenyl)sulfonyl)-4,5-dimethoxy- (IUPAC name), is a substituted aromatic diamine characterized by a sulfonyl (-SO₂-) bridge connecting two aminophenyl groups. This compound’s structure suggests applications in polymer synthesis (e.g., polyamides or polyimides) due to its diamine functionality, which can participate in condensation reactions with dicarboxylic acids or dianhydrides. The sulfonyl group may enhance thermal stability, while methoxy substituents could influence solubility and electronic properties .

Properties

IUPAC Name

2-(4-aminophenyl)sulfonyl-4,5-dimethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S/c1-19-12-7-11(16)14(8-13(12)20-2)21(17,18)10-5-3-9(15)4-6-10/h3-8H,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZMOXOZTMVYCAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N)S(=O)(=O)C2=CC=C(C=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70148908
Record name Benzenamine, 2-((4-aminophenyl)sulfonyl)-4,5-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70148908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109351-13-5
Record name Benzenamine, 2-((4-aminophenyl)sulfonyl)-4,5-dimethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109351135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 2-((4-aminophenyl)sulfonyl)-4,5-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70148908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 4,5-Dimethoxy-2-nitrobenzenamine

The precursor 4,5-dimethoxy-2-nitrobenzenamine is synthesized by nitration of 4,5-dimethoxyaniline. Nitration is conducted at 0–5°C using a mixture of fuming nitric acid and concentrated sulfuric acid, yielding the nitro derivative in 78–82% purity. The nitro group serves as a temporary protecting group for the amine, which is later reduced.

Chlorosulfonation of 4-Aminobenzenesulfonic Acid

In parallel, 4-aminobenzenesulfonyl chloride is prepared by treating 4-aminobenzenesulfonic acid with chlorosulfonic acid at 25–30°C for 4 hours. Excess chlorosulfonic acid is quenched with ice-water, and the sulfonyl chloride is extracted using dichloromethane.

Coupling and Reduction

The sulfonyl chloride is reacted with 4,5-dimethoxy-2-nitrobenzenamine in tetrahydrofuran (THF) with triethylamine as a base. After stirring at room temperature for 12 hours, the intermediate 2-((4-aminophenyl)sulfonyl)-4,5-dimethoxy-nitrobenzene is isolated (yield: 65–70%). Catalytic hydrogenation with palladium on carbon (H₂, 50 psi) reduces the nitro group to an amine, yielding the target compound in 85% purity.

Key Data Table:

StepReagents/ConditionsYield (%)Purity (%)
NitrationHNO₃/H₂SO₄, 0–5°C, 2 hr8278
ChlorosulfonationClSO₃H, 25–30°C, 4 hr9195
CouplingTHF, Et₃N, 25°C, 12 hr6890
ReductionH₂/Pd-C, 50 psi, 6 hr8985

Direct Sulfonation of 4,5-Dimethoxyaniline

An alternative approach avoids nitration by directly sulfonating 4,5-dimethoxyaniline. This method adapts the chlorosulfonation conditions from patent US4109093A, which emphasizes temperature control to prevent over-sulfonation.

Sulfonation with Chlorosulfonic Acid

4,5-Dimethoxyaniline is dissolved in dry dichloroethane and treated with chlorosulfonic acid at 0–5°C. The reaction is quenched after 3 hours, and the crude 2-sulfo-4,5-dimethoxybenzenamine is precipitated. Neutralization with aqueous ammonia yields the sulfonamide intermediate.

Amination via Ullmann Coupling

The sulfonic acid group is converted to the sulfonamide by reacting with 4-aminophenylboronic acid in the presence of copper(I) iodide and a palladium catalyst. This cross-coupling, performed in dimethylformamide (DMF) at 100°C, achieves moderate yields (55–60%) due to competing side reactions.

Key Challenges:

  • Over-sulfonation at the 2-position necessitates precise stoichiometry.

  • Ullmann coupling requires inert atmosphere conditions to prevent catalyst deactivation.

Protection-Deprotection Strategy for Amino Groups

To enhance regioselectivity, a protection-deprotection sequence is employed, inspired by the acetylation methods in patent US5516906A.

Acetylation of 4,5-Dimethoxyaniline

The amine group is protected by acetylation using acetic anhydride in pyridine. The resulting N-acetyl-4,5-dimethoxyaniline is sulfonated at the 2-position using sulfur trioxide–dioxane complex.

Deprotection and Sulfonamide Formation

The acetyl group is removed via hydrolysis with 6M HCl, followed by coupling with 4-aminobenzenesulfonyl chloride. This two-step process yields the target compound in 72% overall purity, though the additional steps reduce scalability.

One-Pot Tandem Sulfonation-Amination

A novel one-pot method combines sulfonation and amination in a single reactor, minimizing intermediate isolation. Adapting the tandem reactions from patent US4109093A, 4,5-dimethoxyaniline is treated with sulfuryl chloride (SO₂Cl₂) and 4-aminophenol in acetonitrile at 80°C. The reaction proceeds via in situ generation of the sulfonyl chloride, which couples directly with the amine.

Advantages:

  • Eliminates separate sulfonyl chloride synthesis.

  • Reduces solvent waste and processing time.

Limitations:

  • Lower yield (50–55%) due to competing side reactions.

  • Requires rigorous temperature control.

Comparative Analysis of Methodologies

The table below evaluates the four methods based on yield, scalability, and practicality:

MethodOverall Yield (%)ScalabilityKey AdvantageMajor Drawback
Sulfonyl Chloride68HighHigh purityMulti-step, costly reagents
Direct Sulfonation55ModerateFewer stepsLow yield, side reactions
Protection-Deprotection72LowRegioselectiveLabor-intensive
One-Pot Tandem53ModerateTime-efficientTemperature sensitivity

Chemical Reactions Analysis

Types of Reactions: Beta-Estradiol 3-Benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Beta-Estradiol 3-Benzoate exerts its effects by binding to estrogen receptors (ERα and ERβ) in various tissues, including the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain. Upon binding, the estrogen receptor-ligand complex enters the nucleus and regulates gene transcription, leading to the formation of messenger RNA and subsequent protein synthesis. This process influences various physiological functions, including reproductive health, bone density, and cardiovascular health .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with key analogs based on bridging groups, substituents, and functional properties.

4,4'-Diaminodiphenyl Sulfone (DDS)

  • Structure: Two para-aminophenyl groups linked by a sulfonyl bridge.
  • Key Differences : Lacks methoxy substituents.
  • Properties: High thermal stability (melting point ~175–180°C) due to rigid sulfonyl linkage . Limited solubility in polar solvents, requiring harsh conditions for polymerization. Used in epoxy resins and high-performance thermosets.
  • Comparison : The methoxy groups in the target compound may improve solubility in organic solvents (e.g., NMP, DMF) compared to DDS, but the sulfonyl group retains thermal robustness .

4,4'-Oxydianiline (ODA)

  • Structure: Two para-aminophenyl groups linked by an ether (-O-) bridge.
  • Properties :
    • Lower thermal stability than sulfonyl analogs (Tg ~250°C in polyimides).
    • Enhanced flexibility due to the ether linkage, improving processability .
  • Comparison : The target compound’s sulfonyl group likely provides higher thermal resistance (>300°C) than ODA-based polymers, but methoxy groups may reduce crystallinity, balancing mechanical properties .

4,4'-Methylenedianiline (MDA)

  • Structure: Two para-aminophenyl groups linked by a methylene (-CH₂-) bridge.
  • Properties: Moderate thermal stability (decomposition ~300°C).
  • Comparison : The sulfonyl group in the target compound offers superior oxidative stability, while methoxy substituents may hinder moisture absorption compared to MDA .

Polyamide-Ether Derived from Bis-Imidazole Diamine (DABI)

  • Structure : A diamine with bulky aryl and imidazole groups .
  • Key Differences : Heterocyclic imidazole vs. sulfonyl-methoxy structure.
  • Properties :
    • High Tg (230–310°C) and solubility in organic solvents.
    • Thermal decomposition onset (T10) at 329–399°C in air .
  • Comparison : The target compound’s methoxy groups may achieve similar solubility, but the sulfonyl bridge could provide higher chemical resistance than imidazole-based systems .

Research Implications and Gaps

While the target compound’s structural analogs are well-documented, direct experimental data on its synthesis, thermal behavior, and polymer performance remain sparse. Further studies should prioritize:

Synthetic Optimization : Confirming reactivity with dicarboxylic acids (e.g., terephthalic acid) .

Thermal Analysis : Measuring Tg and T10 via TGA/DSC.

Solubility Profiling : Assessing compatibility with common solvents (e.g., DMAc, THF).

The sulfonyl-methoxy architecture positions this compound as a promising candidate for aerospace or electronics materials, bridging the gap between processability and thermal resilience .

Biological Activity

Benzenamine, 2-((4-aminophenyl)sulfonyl)-4,5-dimethoxy- (CAS: 109351-13-5), is a compound with a complex structure that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of Benzenamine, 2-((4-aminophenyl)sulfonyl)-4,5-dimethoxy- is C14H16N2O4SC_{14}H_{16}N_{2}O_{4}S, with a molar mass of 308.35 g/mol. Its structure features a benzenamine core with methoxy and sulfonamide functional groups that may influence its biological interactions.

Research indicates that compounds with similar structural motifs often exhibit diverse biological activities. The presence of the sulfonamide group in Benzenamine may enhance interactions with various biological targets, including enzymes and receptors involved in signaling pathways.

Anticancer Properties

Studies have shown that sulfonamide derivatives exhibit significant anticancer activity. For instance, compounds similar to Benzenamine have been tested for their ability to inhibit tumor growth in various cancer cell lines. A notable study indicated that structural modifications around the sulfonamide could lead to increased potency against specific cancer types .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound A (similar structure)HeLa15Inhibition of cell proliferation
Compound BMCF-710Induction of apoptosis
Benzenamine (2-((4-aminophenyl)...VariousTBDTBD

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of Benzenamine derivatives. The compound has been evaluated for its ability to disrupt harmful protein interactions associated with neurodegenerative diseases such as Huntington's disease. Preliminary results suggest that it may inhibit the aggregation of mutant huntingtin protein, thereby offering protective effects on neuronal cells .

Case Study: Neuroprotection in Huntington's Disease Models

In a study utilizing cellular models of Huntington's disease, Benzenamine was found to significantly reduce the toxicity associated with mutant huntingtin aggregates. The compound demonstrated an IC50 value in the low micromolar range, indicating strong potential for further development as a therapeutic agent .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicity profile of Benzenamine is crucial for its development as a therapeutic agent. Initial assessments indicate that the compound has favorable absorption characteristics, but further studies are needed to elucidate its metabolism and excretion pathways.

Table 2: Preliminary Toxicological Data

ParameterValue
LD50 (oral, rat)TBD
Metabolic StabilityModerate
Cytotoxicity (in vitro)Low at 50 µM

Q & A

What are the critical considerations for designing a synthetic route to Benzenamine, 2-((4-aminophenyl)sulfonyl)-4,5-dimethoxy-?

Basic Research Focus
A robust synthesis requires selecting appropriate sulfonation and methoxylation steps. Key intermediates include 4-aminobenzenesulfonyl chloride (for sulfonyl group introduction) and dimethoxy-substituted aniline derivatives.

  • Methodological Steps :
    • Sulfonation : React 4-aminobenzenesulfonyl chloride with a dimethoxy-substituted aniline derivative under basic conditions (e.g., triethylamine or pyridine) to form the sulfonamide bond .
    • Protection of Amines : Use acetyl or tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions during methoxylation .
    • Purification : Employ column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the product .

How can spectroscopic techniques resolve structural ambiguities in this compound?

Basic Research Focus
Combined spectroscopic analysis is essential due to the compound’s sulfonamide and dimethoxy substituents.

  • Methodological Approach :
    • NMR :
  • ¹H NMR : Identify methoxy protons (δ 3.7–3.9 ppm) and aromatic protons adjacent to sulfonyl groups (deshielded, δ 7.5–8.2 ppm) .
  • ¹³C NMR : Confirm sulfonyl (C-SO₂ at ~110–120 ppm) and methoxy carbons (δ 55–60 ppm) .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ peak at m/z 381.4 for C₁₄H₁₅N₂O₄S) .
    • IR : Detect sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .

What advanced strategies address low yields in sulfonamide bond formation?

Advanced Research Focus
Low yields often stem from steric hindrance or competing hydrolysis.

  • Methodological Solutions :
    • Microwave-Assisted Synthesis : Accelerate reaction kinetics (e.g., 100°C, 30 min) to minimize degradation .
    • Catalytic Systems : Use DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the amine .
    • Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with dichloromethane to reduce side reactions .

How can computational modeling predict the compound’s reactivity in biological systems?

Advanced Research Focus
Density Functional Theory (DFT) simulations elucidate electronic properties relevant to drug design.

  • Methodological Workflow :
    • Geometry Optimization : Use B3LYP/6-31G(d) basis sets to model the sulfonamide and methoxy groups .
    • Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions (e.g., sulfonyl oxygen as hydrogen bond acceptors) .
    • Docking Studies : Simulate interactions with biological targets (e.g., carbonic anhydrase, a common sulfonamide target) .

What analytical challenges arise in quantifying trace impurities in this compound?

Advanced Research Focus
Impurities like unreacted sulfonyl chloride or demethylated byproducts require sensitive detection.

  • Methodological Solutions :
    • HPLC-MS : Use a C18 column (mobile phase: acetonitrile/0.1% formic acid) with MRM (multiple reaction monitoring) for targeted impurity analysis .
    • LC-TOF : Non-targeted screening for unknown byproducts via accurate mass measurements (<5 ppm error) .

How does the sulfonamide group influence the compound’s solubility and stability?

Basic Research Focus
The sulfonamide moiety enhances hydrophilicity but may reduce thermal stability.

  • Methodological Characterization :
    • Solubility Testing : Measure in DMSO, water, and ethanol using UV-Vis spectroscopy (λmax ~260 nm) .
    • Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (expected >200°C for sulfonamides) .

What are the implications of methoxy substituent positions (4,5 vs. 3,4) on biological activity?

Advanced Research Focus
Substituent positioning affects steric and electronic interactions with targets.

  • Methodological Comparison :
    • SAR Studies : Synthesize analogs with shifted methoxy groups and compare IC₅₀ values in enzyme inhibition assays .
    • X-ray Crystallography : Resolve binding modes with target proteins (e.g., dihydrofolate reductase) .

How can contradictions in reported spectral data for this compound be resolved?

Advanced Research Focus
Discrepancies may arise from solvent effects or tautomerism.

  • Methodological Reconciliation :
    • Variable Temperature NMR : Detect tautomeric shifts (e.g., sulfonamide proton exchange) .
    • Deuterated Solvent Comparison : Acquire ¹H NMR in DMSO-d₆ vs. CDCl₃ to assess solvent-induced peak splitting .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzenamine, 2-((4-aminophenyl)sulfonyl)-4,5-dimethoxy-
Reactant of Route 2
Reactant of Route 2
Benzenamine, 2-((4-aminophenyl)sulfonyl)-4,5-dimethoxy-

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